molecular formula C9H21N B2691714 (2R)-2,3,5-Trimethylhexan-1-amine CAS No. 2248216-21-7

(2R)-2,3,5-Trimethylhexan-1-amine

Cat. No.: B2691714
CAS No.: 2248216-21-7
M. Wt: 143.274
InChI Key: VKSBEHRZHAKGFW-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2,3,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,3,5-trimethylhexane.

    Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through reductive amination, where the ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques may be employed to separate the desired enantiomer. This can involve the use of chiral catalysts or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.

    Purification: Advanced purification techniques such as crystallization or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,5-Trimethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alkanes.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

(2R)-2,3,5-Trimethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biological systems, including as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2,3,5-Trimethylhexan-1-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, acting as an inhibitor or activator.

    Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3,5-Trimethylhexan-1-amine: The enantiomer of (2R)-2,3,5-Trimethylhexan-1-amine, with similar but distinct properties.

    2,3,5-Trimethylhexane: The parent hydrocarbon without the amine group.

    Other Chiral Amines: Compounds like ®- and (S)-1-phenylethylamine, which also exhibit chirality and are used in similar applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2R)-2,3,5-trimethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSBEHRZHAKGFW-GKAPJAKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.